molecular formula C8H13N5OS2 B589096 Famotidine-13C,d4 Amide Impurity CAS No. 1327321-45-8

Famotidine-13C,d4 Amide Impurity

Cat. No. B589096
M. Wt: 264.363
InChI Key: BLXXXPVCYVHTQA-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Amide Impurity is the labelled analogue of Famotidine Impurity D, which is an impurity of Famotidine . It is an intermediate in the production of Mitoxantrone .


Synthesis Analysis

The synthesis of Famotidine-13C,d4 Amide Impurity involves complex chemical reactions . The exact process of synthesis is not available in the retrieved data.


Molecular Structure Analysis

The molecular formula of Famotidine-13C,d4 Amide Impurity is C8H13N5OS2 . The IUPAC name is 2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](1 13 C)propanamide . The molecular weight is 264.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Famotidine-13C,d4 Amide Impurity are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

Famotidine-13C,d4 Amide Impurity has a molecular weight of 264.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are 264.08461422 g/mol .

properties

CAS RN

1327321-45-8

Product Name

Famotidine-13C,d4 Amide Impurity

Molecular Formula

C8H13N5OS2

Molecular Weight

264.363

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide

InChI

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1

InChI Key

BLXXXPVCYVHTQA-VKKAIXRESA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N

synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4

Origin of Product

United States

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